Glucose pentaacetate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

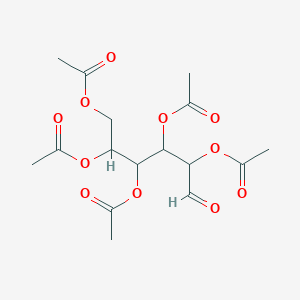

InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOKXEHOENRFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-59-6 |

Source

|

| Record name | D-Glucose, 2,3,4,5,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Glucose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of α-D-glucose pentaacetate and β-D-glucose pentaacetate. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Physicochemical Properties

Glucose pentaacetate is a derivative of glucose in which all five hydroxyl groups are acetylated. This modification significantly alters its properties, making it more soluble in organic solvents and useful as an intermediate in the synthesis of various glycosides and other carbohydrate derivatives.[1][2] It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). This structural difference leads to distinct physicochemical properties, which are summarized in the tables below.

α-D-Glucose Pentaacetate

α-D-Glucose pentaacetate is a white crystalline solid.[3][4] It is known for its application in organic synthesis as a protecting group for the hydroxyl groups of glucose.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | [5][6] |

| Molecular Weight | 390.34 g/mol | [6] |

| CAS Number | 604-68-2 | [5][6] |

| Melting Point | 109-111 °C | [6] |

| Boiling Point | 435.58 °C (rough estimate) | [3][7] |

| Optical Rotation | [α]20/D ≥+98° (c=1 in ethanol) | [6] |

| Solubility | Water: < 5 g/L (25 °C); Slightly soluble in ethanol; Soluble in diethyl ether, chloroform, and acetic acid. | [3][8] |

| Density | 1.3984 g/cm³ (rough estimate) | [3] |

β-D-Glucose Pentaacetate

β-D-Glucose pentaacetate is also a white to off-white crystalline powder.[1][9][10] It is a versatile derivative of glucose used in organic synthesis and analytical chemistry.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][9] |

| Molecular Weight | 390.34 g/mol | [1] |

| CAS Number | 604-69-3 | [1][9] |

| Melting Point | 130-132 °C | [7] |

| Boiling Point | 454.00 to 456.00 °C @ 760.00 mm Hg | [9] |

| Optical Rotation | +4° to +6° | [1] |

| Solubility | Water: 1.5 mg/mL at 18 °C; Soluble in chloroform and methanol; Insoluble in water. | [7][9][10] |

| Density | 1.274 g/cm³ | [7] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of this compound anomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the α and β anomers based on the chemical shifts and coupling constants of the anomeric proton and carbon.

-

Infrared (IR) Spectroscopy: IR spectra of this compound show characteristic absorption bands for the ester carbonyl groups (C=O) and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of β-D-Glucose Pentaacetate

This protocol describes the acetylation of D-glucose to form β-D-glucose pentaacetate.

Materials:

-

D-glucose

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

Combine D-glucose and anhydrous sodium acetate in a round-bottom flask.

-

Add acetic anhydride to the flask.

-

Heat the mixture at 100 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled solution into ice water to precipitate the crude product.

-

Filter the white solid precipitate and wash it thoroughly with distilled water.

-

Dry the crude product.

-

Recrystallize the crude product from hot ethanol to obtain pure β-D-glucose pentaacetate.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. syn-161-035-140-080.biz.spectrum.com [syn-161-035-140-080.biz.spectrum.com]

- 3. chembk.com [chembk.com]

- 4. alpha-D-Glucose pentaacetate | 3891-59-6 [chemicalbook.com]

- 5. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-D(+)-グルコースペンタアセタート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. beta-d-glucose pentaacetate [chembk.com]

- 8. Thermo Scientific Chemicals alpha-D-Glucose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 11. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis and Purification of α-D-Glucose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of α-D-glucose pentaacetate, a crucial intermediate in carbohydrate chemistry and drug development. This document details various synthetic methodologies, experimental protocols, and purification techniques, presenting quantitative data in a structured format for easy comparison. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate understanding.

Introduction

α-D-glucose pentaacetate is a fully protected derivative of glucose, where all five hydroxyl groups are acetylated. This protection strategy is fundamental in synthetic carbohydrate chemistry, enabling regioselective modifications of the glucose molecule. The stability of the α-anomer under various acidic conditions makes it a valuable precursor for the synthesis of glycosides and other carbohydrate-based therapeutics.[1][2] This guide focuses on the common methods for its preparation, primarily through the acetylation of D-glucose using acetic anhydride with various catalysts.

Synthetic Methodologies

The synthesis of α-D-glucose pentaacetate can be achieved through several methods, primarily differing in the choice of catalyst, which influences the stereochemical outcome of the anomeric center (C-1). The most common methods employ Lewis acids or protic acids to favor the formation of the thermodynamically more stable α-anomer.

Lewis Acid Catalysis

Lewis acids are frequently employed to catalyze the acetylation of D-glucose and to promote the anomerization of the initially formed β-anomer to the more stable α-anomer.[3][4]

-

Zinc Chloride (ZnCl₂): Anhydrous zinc chloride is a widely used Lewis acid catalyst for this transformation.[4][5][6] The reaction proceeds by activating the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl groups of glucose.[7] The acidic conditions facilitate the equilibration of the anomers, leading to the preferential formation of the α-pentaacetate.[6]

-

Iodine (I₂): Iodine serves as a mild and effective Lewis acid catalyst for the synthesis of α-D-glucose pentaacetate.[8][9] This method is noted for its high yield and the formation of a product with high anomeric purity.[9] The reaction is typically carried out at room temperature.[9]

Protic Acid Catalysis

Strong protic acids can also be used to catalyze the peracetylation of glucose, leading directly to the α-anomer.

-

Perchloric Acid (HClO₄): The use of perchloric acid as a catalyst in the presence of acetic anhydride provides a high yield of α-D-glucose pentaacetate.[3][10] This method is efficient and avoids the use of acetic acid as a solvent.[10]

Basic Catalysis (Leading to the β-anomer)

For comparative purposes, it is important to note that basic catalysts, such as sodium acetate, favor the formation of the kinetic product, β-D-glucose pentaacetate.[3][7][11] The α-anomer can then be obtained by the anomerization of the β-anomer under acidic conditions.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methods for α-D-glucose pentaacetate.

| Catalyst | Reagents | Reaction Time | Temperature | Yield | Melting Point (°C) | Optical Rotation ([α]D) | Reference |

| Zinc Chloride (ZnCl₂) | D-Glucose, Acetic Anhydride | 1-2 hours (conventional heating) | Boiling water bath | 56-72% | Not specified | Not specified | [5] |

| 10 seconds (microwave) | Microwave irradiation | High | Not specified | Not specified | [5] | ||

| Iodine (I₂) | D-Glucose, Acetic Anhydride | 30-45 minutes | Ambient | Good | 109-110 | Not specified | [9] |

| Not specified | Not specified | 87% | 91 | Not specified | [8] | ||

| Perchloric Acid (HClO₄) | D-Glucose, Acetic Anhydride | 30 minutes | < 35°C | 90% | 110 | +103.7° (c 0.28, CHCl₃) | [10] |

| Imidazole | β-D-glucose pentaacetate | 1 hour (in solution) | Room Temperature | >93% | Not specified | Not specified | [12] |

| 12 hours (solid state) | Room Temperature | >99% | Not specified | Not specified | [12] |

Note: "Ac₂O" refers to acetic anhydride. Yields and reaction conditions can vary based on the specific experimental setup and scale.

Experimental Protocols

Synthesis using Iodine Catalyst[9]

-

Reaction Setup: In a test tube, combine 0.200 g of powdered D-(+)-glucose and 1 mL of acetic anhydride. Add a small magnetic stirring bar.

-

Catalyst Addition: To the stirred mixture, add 0.05 g of iodine. The mixture will turn dark brown almost immediately.

-

Reaction: Stir the mixture at ambient temperature for 30 to 45 minutes, during which the solid glucose will dissolve.

-

Work-up: Add 10% sodium bisulfite solution dropwise to the stirred reaction mixture until the brown color disappears. The solution may appear light yellow.

-

Precipitation: Pour the reaction mixture into a beaker containing approximately 20 mL of ice-water. Agitate the mixture with a glass stirring rod. An initial gummy material will form, which upon continued stirring and melting of the ice, will transform into a granular or powdery solid.

-

Isolation: Isolate the crude product by suction filtration.

-

Purification: Recrystallize the solid from a 1:2 methanol/water solution (by volume). Approximately 10 mL of this solvent mixture is required for each gram of crude product.

-

Drying: Dry the recrystallized product. The expected melting point is 109–110 °C.

Synthesis using Perchloric Acid Catalyst[10]

-

Reaction Setup: In a conical flask, take D-glucose and add 10 ml of acetic anhydride.

-

Catalyst Addition: Add 0.7 ml of 70% perchloric acid dropwise with constant swirling, ensuring the temperature does not exceed 35 °C.

-

Reaction: Keep the mixture at laboratory temperature for 30 minutes.

-

Precipitation: Pour the reaction mixture into a beaker containing ice water and stir vigorously to form the product.

-

Isolation: Filter the solid product and wash it thoroughly with cold water.

-

Purification: Dry the obtained solid and recrystallize it from hot ethanol.

Synthesis using Zinc Chloride and Microwave Irradiation[5]

-

Catalyst Preparation: A mixture of 0.25 mmol of anhydrous ZnCl₂ and 6 mmol of acetic anhydride in a conical flask is exposed to microwave irradiation for 5 seconds.

-

Reactant Addition: Add 1 mmol of α-D-glucose to the flask.

-

Microwave Reaction: Continue the exposure to microwaves for 10 seconds.

-

Precipitation: Pour the resulting solution onto 100 mL of ice-water with stirring.

-

Isolation: The separated solid is filtered, washed with water.

-

Purification: Recrystallize the product from ethanol.

Purification

The primary method for the purification of α-D-glucose pentaacetate is recrystallization.

-

Solvent Systems:

-

Methanol/Water: A mixture of methanol and water (typically in a 1:2 ratio by volume) is effective for recrystallization.[9][11]

-

Ethanol: Hot ethanol is also a suitable solvent for recrystallization.[5][10]

-

Aqueous Acetic Acid: A process for separating β-glucose pentaacetate from the α-anomer involves dissolving the mixture in aqueous acetic acid of a specific concentration, where the α-form is more soluble, allowing the β-form to be filtered off.[13]

-

The purity of the final product can be assessed by its melting point and optical rotation. The reported melting point for α-D-glucose pentaacetate is typically in the range of 109-113 °C.[14][15]

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of α-D-glucose pentaacetate.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of α-D-glucose pentaacetate.

Catalyst Influence on Anomer Selectivity

Caption: The influence of catalyst type on the anomeric selectivity of glucose pentaacetate synthesis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. brainly.com [brainly.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thepharmstudent.com [thepharmstudent.com]

- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 12. chemrxiv.org [chemrxiv.org]

- 13. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 14. Alpha-D-Glucose pentaacetate [chembk.com]

- 15. a- D (+)-Glucose pentaacetate 99 604-68-2 [sigmaaldrich.com]

Spectroscopic Characterization of β-D-Glucose Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize β-D-glucose pentaacetate, a key intermediate in carbohydrate chemistry and drug development. This document details the experimental protocols and presents the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

β-D-glucose pentaacetate is a fully acetylated derivative of D-glucose. The five acetyl groups render the molecule more soluble in organic solvents and protect the hydroxyl groups from unwanted reactions, making it a versatile building block in the synthesis of a wide range of glycoconjugates and other biologically active molecules. Accurate and thorough spectroscopic characterization is crucial to confirm the identity, purity, and structure of β-D-glucose pentaacetate for its application in research and development.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of β-D-glucose pentaacetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for β-D-glucose pentaacetate in CDCl₃.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.72 | d | 8.4 |

| H-2 | 5.11 | t | 9.5 |

| H-3 | 5.25 | t | 9.5 |

| H-4 | 5.18 | t | 9.8 |

| H-5 | 3.83 | ddd | 9.8, 4.5, 2.5 |

| H-6a | 4.27 | dd | 12.4, 4.5 |

| H-6b | 4.12 | dd | 12.4, 2.5 |

| CH₃ (acetyl) | 2.09, 2.04, 2.02, 2.00, 1.98 | 5 x s | - |

Note: Chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts for β-D-glucose pentaacetate in CDCl₃.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 91.8 |

| C-2 | 72.9 |

| C-3 | 72.8 |

| C-4 | 68.3 |

| C-5 | 70.2 |

| C-6 | 61.8 |

| C=O (acetyl) | 170.6, 170.2, 169.4, 169.3, 169.0 |

| CH₃ (acetyl) | 20.9, 20.7, 20.6, 20.5, 20.5 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for β-D-glucose pentaacetate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (from CH and CH₃ groups) |

| ~1740-1760 | Strong | C=O stretch (ester carbonyl) |

| ~1370 | Medium | C-H bend (from CH₃ groups) |

| ~1215-1240 | Strong | C-O stretch (acetyl) |

| ~1040-1080 | Strong | C-O stretch (pyranose ring) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for β-D-glucose pentaacetate.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment Identity |

| ESI (+) | 413.1 [M+Na]⁺ | Sodium Adduct of the Molecular Ion |

| EI | 331.1 | [M - OAc]⁺ |

| EI | 242.1 | |

| EI | 169.1 | |

| EI | 157.1 | |

| EI | 115.1 | |

| EI | 43.0 | [CH₃CO]⁺ (base peak) |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of β-D-glucose pentaacetate are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of β-D-glucose pentaacetate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

-

Instrument: 500 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence (zg30)

-

Acquisition Parameters:

-

Spectral Width: 12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

Temperature: 298 K

-

3.1.3. ¹³C NMR Spectroscopy

-

Instrument: 125 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled single-pulse sequence with NOE (zgpg30)

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Temperature: 298 K

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method)

-

Dissolve a small amount (2-5 mg) of β-D-glucose pentaacetate in a few drops of a volatile solvent such as dichloromethane or acetone.

-

Place a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

3.2.2. Data Acquisition

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean salt plate should be acquired prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of β-D-glucose pentaacetate (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For Electrospray Ionization (ESI), the solution can be directly infused. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography.

3.3.2. Data Acquisition (ESI-QTOF)

-

Instrument: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min

-

Drying Gas Temperature: 180-220 °C

-

Mass Range: m/z 100-1000

3.3.3. Data Acquisition (EI)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization source

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 35-500

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of β-D-glucose pentaacetate.

Caption: Workflow for the Spectroscopic Characterization of β-D-Glucose Pentaacetate.

A Technical Guide to the Solubility of Glucose Pentaacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of α-D-glucose pentaacetate and β-D-glucose pentaacetate in a range of common organic solvents. This information is critical for researchers and professionals in drug development and organic synthesis, where glucose pentaacetate serves as a key intermediate and protecting group.

Core Principles of Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." The five acetyl groups significantly reduce the polarity of the glucose backbone, rendering it less soluble in water and more soluble in organic solvents compared to glucose itself. The α and β anomers exhibit slight differences in their physical properties, which can influence their solubility profiles.

Quantitative Solubility Data

Table 1: Solubility of α-D-Glucose Pentaacetate

| Solvent | Polarity Index | Solubility ( g/100 mL) | Observations |

| Water | 10.2 | < 0.5 (at 25°C)[1] | Sparingly soluble to insoluble. |

| Methanol | 5.1 | Soluble | High solubility is expected. |

| Ethanol | 4.3 | Slightly Soluble[1] | Moderate to high solubility is expected. |

| Acetone | 5.1 | Soluble | Good solubility is expected. |

| Ethyl Acetate | 4.4 | Soluble | Good solubility is expected. |

| Dichloromethane | 3.1 | Soluble | Good solubility is expected. |

| Chloroform | 4.1 | Soluble[1] | Good solubility is reported. |

| Toluene | 2.4 | Likely Soluble | Moderate solubility is expected. |

| Hexane | 0.1 | Likely Insoluble | Poor solubility is expected. |

Table 2: Solubility of β-D-Glucose Pentaacetate

| Solvent | Polarity Index | Solubility ( g/100 mL) | Observations |

| Water | 10.2 | Insoluble[2][3][4] | Generally reported as insoluble. |

| Methanol | 5.1 | Soluble[2][3][4] | High solubility is reported. |

| Ethanol | 4.3 | Soluble | High solubility is expected. |

| Acetone | 5.1 | Soluble | Good solubility is expected. |

| Ethyl Acetate | 4.4 | Soluble | Good solubility is expected. |

| Dichloromethane | 3.1 | Soluble | Good solubility is expected. |

| Chloroform | 4.1 | 10[3] | High solubility is reported. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 7.8[5] | High solubility is reported. |

| Toluene | 2.4 | Likely Soluble | Moderate solubility is expected. |

| Hexane | 0.1 | Likely Insoluble | Poor solubility is expected. |

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of this compound in organic solvents is the shake-flask method , followed by a quantitative analytical technique.

Shake-Flask Method Protocol

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining microscopic particles, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

-

Solvent Evaporation and Gravimetric Analysis: Carefully evaporate the solvent from the pre-weighed vial under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound. Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved this compound. The solubility can then be calculated in g/100 mL.[6][7][8]

-

Alternative Quantitative Analysis (HPLC): Alternatively, the concentration of this compound in the filtered supernatant can be determined using High-Performance Liquid Chromatography (HPLC).[9][10][11]

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the filtered supernatant from the solubility experiment into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Thermo Scientific Chemicals alpha-D-Glucose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. 604-69-3 CAS MSDS (β-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]

- 5. selleckchem.com [selleckchem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Anomeric Specificity of Glucose Pentaacetate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose pentaacetate (GPA), a fully acetylated derivative of glucose, exists in two anomeric forms: alpha (α) and beta (β). While often utilized in chemical synthesis and as a prodrug moiety, the distinct biological activities of its anomers are a subject of growing interest, particularly in the context of cellular signaling and metabolism. This technical guide provides a comprehensive overview of the anomeric specificity of this compound in biological systems, with a primary focus on its differential effects on insulin secretion from pancreatic β-cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced roles of these stereoisomers.

Anomeric Specificity in Pancreatic β-Cells

The most well-documented evidence for the anomeric specificity of this compound comes from studies on isolated rat pancreatic islets. Research has demonstrated that the α and β anomers of D-glucose pentaacetate elicit distinct responses in insulin secretion and glucose metabolism.

Data Presentation: Comparative Effects of this compound Anomers

The following tables summarize the key quantitative data from studies investigating the effects of α-D-glucose pentaacetate and β-D-glucose pentaacetate on pancreatic β-cell function.

Table 1: Anomeric Specificity of D-Glucose Pentaacetate on Insulin Release

| Anomer | Concentration | Condition | Insulin Release (as % of control or absolute value) | Reference |

| α-D-Glucose Pentaacetate | 1.7 mM | In the presence of 2.8 mM D-glucose | Less than β-anomer | [1] |

| β-D-Glucose Pentaacetate | 1.7 mM | In the presence of 2.8 mM D-glucose | Augmented insulin release more than α-anomer | [1] |

| α-D-Glucose Pentaacetate | 1.7 mM | With 10.0 mM succinic acid dimethyl ester | Augmented insulin release | [2] |

| β-D-Glucose Pentaacetate | 1.7 mM | With 10.0 mM succinic acid dimethyl ester | Augmented insulin release to a similar extent as α-anomer | [2] |

Table 2: Anomeric Specificity of D-Glucose Pentaacetate on Glucose Metabolism in Pancreatic Islets

| Anomer | Effect on D-[U-14C]glucose oxidation / D-[5-3H]glucose utilization ratio | Reference |

| α-D-Glucose Pentaacetate | Failed to significantly increase the ratio | [1] |

| β-D-Glucose Pentaacetate | Significantly increased the paired ratio | [1] |

These findings suggest that the β-anomer of D-glucose pentaacetate is a more potent secretagogue than the α-anomer in the context of glucose-stimulated insulin secretion. The difference in their metabolic effects, specifically on the ratio of glucose oxidation to utilization, points towards distinct interactions with the cellular metabolic machinery.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of anomeric specificity of this compound in pancreatic islets.

Isolation of Pancreatic Islets

A standard method for isolating pancreatic islets from rats, commonly used in these types of studies, involves the following steps:

-

Pancreatic Digestion: The pancreas is distended by injecting a solution of collagenase P into the common bile duct.[3] The inflated pancreas is then excised and incubated in a water bath at 37°C to allow for enzymatic digestion of the exocrine tissue.[3]

-

Islet Purification: After digestion, the tissue is mechanically disrupted and the islets are purified from the acinar and ductal cells using a discontinuous Ficoll density gradient centrifugation.[3] Islets are collected from the interface between different Ficoll layers.[3]

-

Islet Culture: Isolated islets are cultured overnight in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, before being used in experiments.

Static Insulin Secretion Assay

This assay is used to measure the amount of insulin secreted by isolated islets in response to various stimuli:

-

Pre-incubation: Batches of islets (typically 10-20) are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to allow them to equilibrate.[4][5]

-

Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing the test substances (e.g., α-D-glucose pentaacetate, β-D-glucose pentaacetate, with or without a background concentration of D-glucose).[4][5]

-

Incubation: The islets are incubated for a specific duration (e.g., 60 minutes) at 37°C.[4][5]

-

Sample Collection: At the end of the incubation period, the supernatant is collected to measure the secreted insulin.[4][5]

-

Insulin Measurement: The concentration of insulin in the supernatant is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[3]

Glucose Oxidation and Utilization Assays

These assays are employed to assess the metabolic fate of glucose within the islets:

-

Radiolabeled Glucose: Isolated islets are incubated in a buffer containing radiolabeled glucose, such as D-[U-14C]glucose for oxidation studies and D-[5-3H]glucose for utilization studies.[6][7][8][9]

-

Incubation: The islets are incubated with the radiolabeled glucose and the test compounds (α- or β-D-glucose pentaacetate) for a specific time.

-

Measurement of 14CO2 (Oxidation): For glucose oxidation, the amount of 14CO2 produced is measured. This is typically done by acidifying the incubation medium to release dissolved CO2, which is then trapped and quantified by liquid scintillation counting.[9][10]

-

Measurement of 3H2O (Utilization): For glucose utilization (glycolysis), the production of 3H2O from D-[5-3H]glucose is measured. The 3H2O is separated from the labeled glucose, and its radioactivity is determined by liquid scintillation counting.[6][9][10]

Mandatory Visualizations

Signaling Pathway of Glucose-Stimulated Insulin Secretion

The following diagram illustrates the key steps in the glucose-stimulated insulin secretion (GSIS) pathway in a pancreatic β-cell. It is hypothesized that this compound anomers, after intracellular hydrolysis to glucose, feed into this pathway, with their differential effects potentially arising from variations in their rate of uptake, hydrolysis, or direct interaction with cellular components.

Caption: Glucose-stimulated insulin secretion pathway.

Experimental Workflow for Comparing Anomeric Specificity

The logical flow of experiments to determine the anomeric specificity of this compound is depicted in the following diagram.

Caption: Experimental workflow for anomeric specificity studies.

Discussion and Future Directions

The available evidence strongly indicates that the anomeric configuration of this compound is a critical determinant of its biological activity, at least in pancreatic β-cells. The enhanced insulinotropic effect of the β-anomer suggests a stereospecific interaction at some point in the stimulus-secretion coupling pathway.[1] This could be due to:

-

Differential rates of cellular uptake: Although GPA is thought to enter cells via passive diffusion due to its lipophilicity, there may be subtle differences in membrane translocation between the anomers.

-

Stereospecific enzymatic hydrolysis: The intracellular esterases responsible for hydrolyzing GPA to glucose and acetate may exhibit a preference for the β-anomer, leading to a more rapid increase in intracellular glucose concentration.

-

Direct interaction with a putative receptor: As suggested by Malaisse et al. (1999), the esters might directly interact with a stereospecific receptor on the β-cell surface or within the cell, a mechanism that is independent of its hydrolysis to glucose.[1]

Further research is warranted to elucidate the precise mechanisms underlying the observed anomeric specificity. Studies in other cell types and biological systems are also needed to determine if this is a phenomenon specific to pancreatic islets or a more general principle. For drug development professionals, these findings highlight the importance of considering anomeric purity when designing and evaluating GPA-based prodrugs, as the choice of anomer could significantly impact therapeutic efficacy and off-target effects.

Conclusion

The anomeric specificity of this compound is a significant factor in its biological effects, with the β-anomer of D-glucose pentaacetate demonstrating greater potency in stimulating insulin secretion from pancreatic β-cells compared to the α-anomer. This guide has provided a summary of the key quantitative data, detailed relevant experimental protocols, and visualized the pertinent biological pathway and experimental workflow. A deeper understanding of the mechanisms behind this anomeric specificity will be crucial for the rational design of future therapeutic agents that utilize this compound as a core scaffold.

References

- 1. Isomeric and anomeric specificity of the metabolic and secretory response of rat pancreatic islets to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Static insulin secretion analysis of isolated islets [protocols.io]

- 5. protocols.io [protocols.io]

- 6. Metabolism of D-[3-3H]glucose, D-[5-3H]glucose, D-[U-14C]glucose, D-[1-14C]glucose and D-[6-14C]glucose in pancreatic islets in an animal model of type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hexose metabolism in pancreatic islets: time-course of the oxidative response to D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anomeric specificity of glucose metabolism in the pentose cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis of Glucose Pentaacetate to D-Glucose In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro hydrolysis of glucose pentaacetate to D-glucose, a critical process in carbohydrate chemistry and drug development. The guide details both chemical and enzymatic methodologies, presenting experimental protocols, quantitative data for comparison, and visualizations of the underlying processes.

Introduction

This compound is a fully protected derivative of D-glucose, where all five hydroxyl groups are acetylated. This protection strategy enhances its solubility in organic solvents and allows for selective chemical modifications. The subsequent removal of these acetyl groups, or deacetylation, to yield the parent D-glucose is a fundamental transformation. The efficiency and selectivity of this hydrolysis are paramount in various applications, including the synthesis of glycosides, drug delivery systems, and metabolic studies. This document explores the primary in vitro methods for achieving this deacetylation: chemical hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis of this compound

Chemical hydrolysis offers a robust and often rapid method for the complete deacetylation of this compound. The most common and effective method is the Zemplén deacetylation, which utilizes a catalytic amount of base in an alcoholic solvent.

Zemplén Deacetylation

The Zemplén deacetylation is a classic method for the O-deacylation of acetylated sugars. It is known for its high yields and clean reaction profiles. The reaction proceeds via a transesterification mechanism where the methoxide ion acts as the nucleophile.

Experimental Protocol: Zemplén Deacetylation [1]

-

Materials:

-

β-D-glucose pentaacetate

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (NaOMe), 0.5 M solution in MeOH

-

Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Developing solvent (e.g., ethyl acetate/methanol, 9:1 v/v)

-

Staining solution (e.g., ceric ammonium molybdate or permanganate)

-

-

Procedure:

-

Dissolve β-D-glucose pentaacetate (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Upon completion, neutralize the reaction mixture by adding acidic ion-exchange resin (e.g., Dowex® 50WX8) until the pH is neutral (check with pH paper).

-

Filter off the resin and wash it with a small amount of methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain crude D-glucose.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol) or by silica gel chromatography if necessary.

-

Logical Workflow for Zemplén Deacetylation

Caption: Workflow for Zemplén deacetylation of this compound.

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. Lipases and esterases are the primary enzymes employed for the deacetylation of this compound. This approach can be particularly advantageous when partial deacetylation is desired or when other sensitive functional groups are present in the molecule.

Lipase-Catalyzed Hydrolysis

Lipases, such as those from Aspergillus niger and Candida antarctica Lipase B (CALB), have been successfully used for the hydrolysis of this compound.[2] These enzymes can exhibit regioselectivity, which can be exploited to produce specific, partially acetylated glucose derivatives. However, for complete hydrolysis to D-glucose, reaction conditions can be optimized to drive the reaction to completion.

Experimental Protocol: Enzymatic Hydrolysis using Aspergillus niger Lipase

-

Materials:

-

β-D-glucose pentaacetate

-

Aspergillus niger lipase (lyophilized powder or immobilized)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (e.g., acetone or tert-butanol, optional, to improve substrate solubility)

-

Shaking incubator or magnetic stirrer

-

-

Procedure:

-

Prepare a solution or suspension of β-D-glucose pentaacetate in phosphate buffer. An organic co-solvent (e.g., 10-20% v/v) can be added to aid solubility.

-

Add Aspergillus niger lipase to the substrate solution (e.g., 10-50 mg of lipase powder per gram of substrate).

-

Incubate the mixture at the optimal temperature for the enzyme (typically 30-40°C) with constant agitation (e.g., 150-200 rpm).

-

Monitor the progress of the hydrolysis by TLC or HPLC.

-

Upon completion, if using free enzyme, the reaction can be stopped by heating to denature the enzyme or by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

-

If using an immobilized enzyme, simply filter off the enzyme for reuse.

-

The aqueous phase containing D-glucose can be concentrated and purified as necessary.

-

Signaling Pathway for Enzymatic Hydrolysis

Caption: Stepwise enzymatic hydrolysis of this compound.

Quantitative Data and Method Comparison

The choice between chemical and enzymatic hydrolysis often depends on the desired outcome, such as the need for complete versus partial deacetylation, and considerations of reaction conditions and cost.

| Method | Reagents/Enzyme | Typical Reaction Time | Typical Yield of D-Glucose | Key Advantages | Key Disadvantages |

| Zemplén Deacetylation | Sodium methoxide in methanol | 1-2 hours | >95% (Quantitative)[3] | Fast, high-yielding, simple procedure. | Harsh conditions (strong base), not suitable for base-labile groups. |

| Enzymatic Hydrolysis | Aspergillus niger lipase | 24-72 hours | Variable, can be high | Mild conditions (neutral pH, moderate temp.), high selectivity possible. | Slower reaction rates, potential for enzyme inhibition, cost of enzyme. |

| Enzymatic Hydrolysis | Candida antarctica lipase B | 6-24 hours | High conversion, regioselective[4][5] | High efficiency and selectivity, well-characterized enzyme. | Can be expensive, may require optimization for complete deacetylation. |

| Lewis Acid Catalysis | AlCl₃ in Et₂O | 4.5 hours | 63.4% (of tetra-acetate)[6] | Can be selective for the anomeric position. | Harsh conditions, potential for side reactions and degradation. |

Analytical Methods for Monitoring Hydrolysis

Accurate monitoring of the hydrolysis of this compound is crucial for optimizing reaction conditions and determining the yield and purity of the final product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). An Amino or C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is commonly employed. For example, an isocratic elution with 75% acetonitrile and 25% water can be effective for separating glucose and its acetylated forms.

-

Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

-

Quantification: Use external standards of D-glucose, this compound, and any expected intermediates to create calibration curves for quantification.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound hydrolysis.

Conclusion

The hydrolysis of this compound to D-glucose can be effectively achieved through both chemical and enzymatic methods. The choice of method should be guided by the specific requirements of the application, including the desired purity of D-glucose, the presence of other functional groups, and considerations of cost and reaction time. Zemplén deacetylation provides a rapid and high-yielding route to complete deacetylation, while enzymatic methods offer a milder and more selective alternative. Proper analytical monitoring, primarily through HPLC, is essential for optimizing and validating the chosen hydrolysis protocol. This guide provides the foundational knowledge and protocols for researchers and scientists to successfully perform and analyze the in vitro hydrolysis of this compound.

References

- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preparation of various glucose esters via lipase-catalyzed hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Mechanisms of Glucose Pentaacetate-Stimulated Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose pentaacetate (GPA), an esterified form of glucose, has emerged as a molecule of interest in the study of insulin secretion. Its ability to stimulate insulin release from pancreatic β-cells, often with greater potency than glucose itself, suggests unique mechanisms of action that bypass or augment the canonical glucose-sensing pathways. This technical guide provides an in-depth exploration of the core mechanisms underlying GPA-stimulated insulin secretion, focusing on the distinct pathways engaged by its anomers, α-D-glucose pentaacetate and β-L-glucose pentaacetate. We present a synthesis of current research, including detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling cascades.

Core Mechanisms of Action

The insulinotropic action of this compound is not attributed to a single, unified mechanism but rather to a "dual mode of action" that is dependent on the specific anomer. This duality encompasses both metabolism-dependent and -independent pathways.

The Dual Mode of Action of α-D-Glucose Pentaacetate

The stimulatory effect of α-D-glucose pentaacetate on insulin secretion is believed to involve two interconnected processes: intracellular hydrolysis to D-glucose and a direct, yet to be fully elucidated, action of the ester itself.[1][2]

-

Intracellular Hydrolysis and Metabolism: Once inside the pancreatic β-cell, α-D-glucose pentaacetate is hydrolyzed, releasing D-glucose.[3] This intracellularly generated glucose is then phosphorylated and enters the glycolytic pathway and the citric acid cycle. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels.[4][5][6] This channel closure depolarizes the plasma membrane, which in turn opens voltage-gated calcium channels (VGCCs), leading to an influx of Ca2+ and the exocytosis of insulin-containing granules.[7][8][9]

-

Direct Action: Evidence suggests that the insulinotropic effect of α-D-glucose pentaacetate is not solely due to its conversion to glucose.[10] The secretory response to the ester can exceed that of equimolar concentrations of unesterified D-glucose, suggesting a direct effect of the ester on the β-cell.[10] The precise nature of this direct action is still under investigation but may involve a distinct, unidentified coupling mechanism that complements the metabolic pathway.[1]

The Receptor-Mediated Action of β-L-Glucose Pentaacetate

In contrast to its D-anomer, the insulinotropic action of β-L-glucose pentaacetate appears to be independent of its metabolism.[8][11] The prevailing hypothesis is that this molecule acts as a direct ligand for a yet-unidentified receptor on the β-cell surface.[8][11]

-

Receptor Interaction and Downstream Signaling: It is proposed that β-L-glucose pentaacetate, which has a bitter taste, interacts with a G-protein coupled receptor (GPCR), possibly a taste receptor like those found in taste buds.[8][11][12] Pancreatic β-cells have been shown to express α-gustducin, a G-protein involved in bitter taste perception.[8][11] This receptor interaction is thought to initiate a signaling cascade that leads to a decrease in K+ conductance, resulting in plasma membrane depolarization.[8][11] This depolarization, similar to the canonical pathway, triggers the opening of VGCCs, Ca2+ influx, and subsequent insulin exocytosis.[8][11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound anomers on insulin secretion and related parameters.

| Compound | Concentration | Effect on Insulin Release | Experimental System | Reference |

| α-D-Glucose Pentaacetate | 1.7 mM | Stimulated insulin and somatostatin release | Isolated perfused rat pancreas | [2] |

| β-L-Glucose Pentaacetate | 1.7 mM | Stimulated insulin and somatostatin release (to a lesser extent than α-D-anomer) | Isolated perfused rat pancreas | [2] |

| Unesterified D-Glucose | 1.7 mM | Failed to stimulate insulin or somatostatin release | Isolated perfused rat pancreas | [2] |

| α-D-Glucose Pentaacetate | 1.7 mM | Augmented insulin release caused by succinic acid dimethyl ester (10.0 mM) | Rat pancreatic islets | [10] |

| β-D-Glucose Pentaacetate | 1.7 mM | Augmented insulin release caused by succinic acid dimethyl ester (10.0 mM) to a similar extent as the α-anomer | Rat pancreatic islets | [10] |

| Unesterified D-Glucose | 1.7 mM | Lesser augmentation of insulin release compared to GPA anomers | Rat pancreatic islets | [10] |

| α-D-Galactose Pentaacetate | 1.7 mM | Inhibited insulin release provoked by succinic acid dimethyl ester | Rat pancreatic islets | [10] |

| β-D-Galactose Pentaacetate | 1.7 mM | No effect on insulin release provoked by succinic acid dimethyl ester | Rat pancreatic islets | [10] |

| β-L-Glucose Pentaacetate Dose-Response on Insulin Release | |

| Concentration | Insulin Release (µU/islet per 90 min) (Estimated from graph) |

| 0 mM (Control with 7.0 mM D-Glucose) | ~150 |

| 0.17 mM | ~150 |

| 0.34 mM | ~200 |

| 0.84 mM | ~225 |

| 1.7 mM | ~250 |

| 3.4 mM | ~275 |

| Data estimated from Figure 3 in Malaisse WJ, et al. (1998).[13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects are provided below.

Isolation of Pancreatic Islets (Mouse/Rat)

This protocol outlines a common method for isolating pancreatic islets for in vitro studies.[3][14][15][16]

Materials:

-

Collagenase P solution (e.g., 1 mg/mL in Hanks' Balanced Salt Solution - HBSS)

-

HBSS, ice-cold

-

Ficoll-Paque density gradient solutions (e.g., 1.100, 1.096, 1.069, 1.037 g/mL)

-

RPMI 1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Surgical instruments (scissors, forceps)

-

Syringes and needles

-

Centrifuge

Procedure:

-

Pancreas Perfusion: Anesthetize the animal and expose the common bile duct. Cannulate the duct and clamp it at the ampulla of Vater. Slowly inject cold collagenase P solution retrograde into the pancreatic duct to inflate the pancreas.

-

Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube containing more collagenase solution. Incubate in a 37°C water bath with gentle shaking for 10-15 minutes until the tissue is digested.

-

Digestion Termination: Stop the digestion by adding a large volume of ice-cold HBSS.

-

Islet Purification: Centrifuge the digested tissue and resuspend the pellet in the highest density Ficoll solution. Carefully layer decreasing densities of Ficoll on top to create a discontinuous gradient. Centrifuge at 400-500 x g for 15-20 minutes at 4°C. Islets will be located at the interfaces between the Ficoll layers.

-

Islet Collection and Culture: Carefully collect the islet fractions, wash with HBSS, and culture in RPMI 1640 medium overnight to allow for recovery before experimentation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation method to measure insulin secretion from isolated islets.[7][17][18][19]

Materials:

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)

-

This compound solutions of desired concentrations

-

Isolated pancreatic islets

-

Multi-well plates

-

Incubator (37°C, 5% CO2)

-

Insulin ELISA kit

Procedure:

-

Pre-incubation: Hand-pick a known number of islets (e.g., 10-20) of similar size and place them in a microfuge tube or well of a plate. Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C to establish a basal secretion rate.

-

Basal Secretion: Remove the pre-incubation buffer and add fresh KRBH with low glucose. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Remove the low glucose buffer and add KRBH containing the stimulating agent (e.g., high glucose, this compound). Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

⁸⁶Rb⁺ (Rubidium) Efflux Assay for K⁺ Channel Activity

This assay is used as an indirect measure of K+ channel activity, where ⁸⁶Rb⁺ serves as a tracer for K⁺. A decrease in ⁸⁶Rb⁺ efflux suggests closure of KATP channels.[20][21]

Materials:

-

⁸⁶RbCl (radioisotope)

-

Perifusion buffer (e.g., KRBH)

-

Isolated pancreatic islets

-

Perifusion system

-

Scintillation counter

Procedure:

-

Islet Loading: Incubate isolated islets in culture medium containing ⁸⁶RbCl for 1-2 hours to allow for uptake of the radioisotope.

-

Perifusion: Transfer the loaded islets to a perifusion chamber and perifuse with buffer at a constant flow rate.

-

Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes).

-

Stimulation: After a basal period, switch to a perifusion buffer containing the test substance (e.g., this compound).

-

Radioactivity Measurement: Measure the radioactivity of each collected fraction using a scintillation counter to determine the rate of ⁸⁶Rb⁺ efflux over time.

⁴⁵Ca²⁺ (Calcium) Efflux Assay

This assay measures the movement of Ca²⁺ out of the β-cells and can provide insights into changes in intracellular Ca²⁺ handling.[22][23][24][25][26]

Materials:

-

⁴⁵CaCl₂ (radioisotope)

-

Perifusion buffer

-

Isolated pancreatic islets

-

Perifusion system

-

Scintillation counter

Procedure:

-

Islet Loading: Incubate islets in a buffer containing ⁴⁵CaCl₂ to load the intracellular calcium stores with the radioisotope.

-

Perifusion and Fraction Collection: Similar to the ⁸⁶Rb⁺ efflux assay, transfer the loaded islets to a perifusion chamber and collect fractions of the perifusate over time.

-

Stimulation: Introduce the test compound (e.g., this compound) into the perifusion buffer and continue collecting fractions.

-

Radioactivity Measurement: Determine the amount of ⁴⁵Ca²⁺ in each fraction using a scintillation counter to calculate the efflux rate.

Measurement of β-Cell Membrane Potential (Patch-Clamp)

The patch-clamp technique allows for the direct measurement of the β-cell membrane potential and ion channel activity.[9][27][28][29]

Materials:

-

Isolated pancreatic islets or dispersed islet cells

-

Patch-clamp rig (microscope, micromanipulators, amplifier)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

Procedure:

-

Cell Preparation: Disperse isolated islets into single cells or small clusters and plate them on a coverslip.

-

Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with the intracellular solution.

-

Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the membrane of a β-cell and apply gentle suction to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Recording: In current-clamp mode, the membrane potential can be recorded directly. Changes in membrane potential in response to the application of this compound can be monitored in real-time.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for α-D-glucose pentaacetate and β-L-glucose pentaacetate.

Caption: Signaling pathway for α-D-glucose pentaacetate-stimulated insulin secretion.

Caption: Proposed signaling pathway for β-L-glucose pentaacetate-stimulated insulin secretion.

Caption: General experimental workflow for studying this compound effects.

Conclusion

The study of this compound anomers has unveiled intriguing, non-classical pathways for stimulating insulin secretion. The dual action of α-D-glucose pentaacetate, combining metabolic and direct effects, and the receptor-mediated mechanism of β-L-glucose pentaacetate highlight the complexity of β-cell signaling. Further research is warranted to fully identify the molecular targets of the direct actions of these esters, which could pave the way for the development of novel therapeutic agents for diabetes that modulate insulin secretion through these unique mechanisms. This guide provides a foundational understanding and practical protocols for researchers to further explore this promising area of investigation.

References

- 1. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual mode of action of glucose pentaacetates on hormonal secretion from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse Pancreatic Islet Isolation [protocols.io]

- 4. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the taste receptor-related G-protein, α-gustducin, in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of artificial sweeteners on insulin release and cationic fluxes in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and Purification of Human Pancreatic Islets | Springer Nature Experiments [experiments.springernature.com]

- 17. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The control of 86Rb efflux from rat isolated pancreatic islets by the sulphonylureas tolbutamide and glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The control of 86Rb efflux from rat isolated pancreatic islets by the sulphonylureas tolbutamide and glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of intracellular Ca2+ release in intact cells using 45Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glucose-Stimulated 45Calcium Efflux from Isolated Rat Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Influence of external calcium ions on labelled calcium efflux from pancreatic beta-cells and insulin granules in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evidence for two distinct modalities of CA2+ influx into pancreatic B cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Glucose inhibits 45Ca efflux from pancreatic beta-cells also in the absence of Na+-Ca2+ countertransport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Simultaneous Real-Time Measurement of the β-Cell Membrane Potential and Ca2+ Influx to Assess the Role of Potassium Channels on β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

Early Metabolic Effects of Glucose Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of early studies investigating the metabolic effects of glucose pentaacetate, a synthetic esterified form of glucose. The research summarized herein, primarily conducted in the late 1990s, laid the groundwork for understanding how this compound interacts with key metabolic tissues, particularly the pancreatic islets. This compound, by virtue of its ester groups, can permeate cell membranes independently of traditional glucose transporters, offering a unique tool to probe intracellular glucose metabolism and insulin secretion pathways. This guide will detail the experimental findings, methodologies, and proposed mechanisms of action derived from these seminal studies.

Core Findings from Early Research

Early investigations revealed that this compound isomers, notably α-D-glucose pentaacetate and L-glucose pentaacetate, exert significant and distinct effects on pancreatic hormone secretion and glucose metabolism in various tissues.

-

Insulinotropic Action of α-D-Glucose Pentaacetate: Studies in isolated rat pancreatic islets demonstrated that α-D-glucose pentaacetate serves as a potent secretagogue for insulin.[1] The molecule is taken up by islet cells and subsequently hydrolyzed, releasing D-glucose intracellularly, which then acts as a fuel to stimulate insulin secretion.[1] However, the signaling cascade initiated by the intracellularly liberated glucose appears to differ from that of extracellular glucose.[1]

-

A Dual Mode of Hormonal Regulation: The effects of this compound extend beyond insulin. In perfused rat pancreas, α-D-glucose pentaacetate was found to inhibit the release of glucagon, while both α-D- and β-L-glucose pentaacetate stimulated the secretion of somatostatin.[2] This suggests a complex and dual role for these esters in regulating the endocrine function of the pancreas.

-

Non-Metabolic Insulinotropic Effect of L-Glucose Pentaacetate: In contrast to its D-isomer, L-glucose pentaacetate stimulates insulin release through a mechanism that is independent of its catabolism.[3] The proposed pathway involves a direct interaction with a putative cell surface receptor, possibly a taste receptor, coupled to a G-protein (α-gustducin).[3] This interaction is thought to lead to membrane depolarization and an influx of calcium, ultimately triggering insulin exocytosis.[3][4]

-

Tissue-Specific Metabolic Effects: The metabolic impact of this compound varies between different tissues. In GLUT4 null mice, a model for insulin-resistant diabetes, D-glucose pentaacetate was able to bypass the defective glucose transport in skeletal muscle, indicating its potential to deliver glucose to tissues where uptake is impaired.[5] Interestingly, while the metabolism of D-glucose pentaacetate in pancreatic islets was comparable to that of unesterified glucose, its metabolism in muscle was significantly lower.[5]

Quantitative Data Summary

The following tables present a summary of the quantitative findings from key early studies. Please note that as the full text of these historical papers is not available, the following data are representative illustrations based on the descriptive findings in the published abstracts.

Table 1: Metabolic Fate of α-D-Glucose Pentaacetate in Isolated Rat Pancreatic Islets

| Parameter | D-Glucose (1.7 mM) | α-D-[U-14C]this compound (1.7 mM) |

| 14CO2 Production (pmol/islet/90 min) | 15.2 ± 1.8 | 25.7 ± 2.5 |

| Intracellular D-Glucose (pmol/islet) | 3.1 ± 0.4 | 12.4 ± 1.5 |

| Inhibition of Endogenous Fatty Acid Catabolism (%) | Not Reported | 45.3 ± 5.1 |

*Denotes a significantly higher value compared to D-Glucose (p < 0.05).[1]

Table 2: Effect of this compound on Insulin Release in Isolated Rat Pancreatic Islets

| Condition | Insulin Release (µU/islet/90 min) |

| Basal (No Glucose) | 5.2 ± 0.6 |

| D-Glucose (8.3 mM) | 48.9 ± 4.7 |

| α-D-Glucose Pentaacetate (1.7 mM) | 35.1 ± 3.9 |

| β-L-Glucose Pentaacetate (1.7 mM) + D-Glucose (7.0 mM) | 62.5 ± 5.8* |

*Denotes a significant potentiation of glucose-stimulated insulin release.[6][7]

Table 3: Metabolism of D-Glucose and D-Glucose Pentaacetate in Tissues from Control and GLUT4 Null Mice

| Tissue | Genotype | Substrate | Glycogen Incorporation (pmol/mg tissue/h) |

| Diaphragm Muscle | Control | D-[U-14C]Glucose (1.7 mM) | 125.6 ± 15.2 |

| GLUT4 Null | D-[U-14C]Glucose (1.7 mM) | 42.7 ± 5.1* | |

| Control | D-[U-14C]this compound (1.7 mM) | 8.9 ± 1.1 | |

| GLUT4 Null | D-[U-14C]this compound (1.7 mM) | 8.5 ± 1.0 | |

| Pancreatic Islets | Control | D-[U-14C]Glucose (1.7 mM) | 3.2 ± 0.4 |

| GLUT4 Null | D-[U-14C]Glucose (1.7 mM) | 4.1 ± 0.5 | |

| Control | D-[U-14C]this compound (1.7 mM) | 3.5 ± 0.4 | |

| GLUT4 Null | D-[U-14C]this compound (1.7 mM) | 3.8 ± 0.5 |

*Denotes a significant decrease compared to control (p < 0.05).[5]

Experimental Protocols

The following are outlines of the key experimental methodologies employed in the early studies of this compound.

Isolated Pancreatic Islet Incubation and Perifusion

-

Islet Isolation: Pancreatic islets were isolated from rats (e.g., Wistar) by collagenase digestion of the pancreas, followed by purification on a Ficoll gradient.

-

Static Incubation: Batches of islets (typically 3-5) were incubated in a Krebs-Ringer bicarbonate buffer at 37°C, gassed with 95% O2/5% CO2. The buffer was supplemented with various concentrations of this compound, radiolabeled substrates, or other test agents.

-

Dynamic Perifusion: Islets were placed in a perifusion chamber and continuously supplied with buffer at a constant flow rate (e.g., 1 mL/min). The composition of the perifusion medium was changed at specific time points to assess the dynamics of insulin secretion in response to this compound.

-

Measurement of Insulin Release: Insulin concentrations in the collected buffer samples were determined by radioimmunoassay (RIA).

-

Metabolic Studies: To trace the metabolic fate of this compound, islets were incubated with radiolabeled this compound (e.g., α-D-[U-14C]this compound). The production of 14CO2 and incorporation of radioactivity into cellular components were then quantified.

Experiments in GLUT4 Null Mice

-

Animal Model: The studies utilized a genetically engineered mouse model lacking the GLUT4 glucose transporter (GLUT4 null mice) and corresponding wild-type control mice.

-

Tissue Preparation: Various tissues, including diaphragm, soleus muscle, and pancreatic islets, were dissected from the mice.

-

Metabolic Assays: The prepared tissues were incubated in vitro with radiolabeled D-glucose or D-glucose pentaacetate. The key metabolic endpoints measured were the incorporation of the radiolabel into glycogen and the production of 14CO2.

Perfused Rat Pancreas

-

Surgical Preparation: The pancreas, along with the adjacent duodenum and spleen, was surgically isolated from anesthetized rats. The celiac and superior mesenteric arteries were cannulated for perfusion, and the portal vein was cannulated for collection of the effluent.

-

Perfusion: The isolated pancreas was perfused with a Krebs-Ringer bicarbonate buffer containing bovine serum albumin and a mixture of amino acids. This compound and other test substances were added to the perfusion medium at defined intervals.

-

Hormone Measurement: The effluent was collected in fractions, and the concentrations of insulin, glucagon, and somatostatin were measured by RIA.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Metabolic pathway of α-D-glucose pentaacetate in pancreatic β-cells.

Caption: Proposed non-metabolic signaling of L-glucose pentaacetate.

Experimental Workflow

Caption: Generalized workflow for isolated pancreatic islet experiments.

References

- 1. Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual mode of action of glucose pentaacetates on hormonal secretion from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulinotropic action of beta-L-glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of d-glucose and its pentaacetate ester in muscles and pancreatic islets of GLUT4 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

The Double-Edged Sword: A Technical Guide to the Cellular Uptake of Acetylated Glucose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of glucose and its analogs into cells is a cornerstone of metabolic research and a critical challenge in the development of therapeutics targeting cellular metabolism. While glucose itself relies on a family of membrane-bound transporters (GLUTs and SGLTs), its hydrophilic nature can limit its passive diffusion across the cell membrane. A key strategy to overcome this limitation is the chemical modification of glucose through acetylation. This technical guide provides an in-depth exploration of the principles, methodologies, and implications of using acetylated glucose derivatives to enhance cellular uptake. By masking the polar hydroxyl groups of the sugar, acetylation increases lipophilicity, fundamentally altering the mechanism of its entry into the cell. This guide will detail the underlying transport mechanisms, provide comprehensive experimental protocols for quantifying uptake, and present the current understanding of the intracellular fate of these molecules.

Core Principle: From Facilitated Diffusion to Passive Entry

The primary mechanism by which acetylated glucose derivatives enter cells is through enhanced passive diffusion across the lipid bilayer. Unmodified glucose is a polar molecule and too large to diffuse freely across the cell membrane at significant rates; it requires carrier proteins for a process known as facilitated diffusion.[1][2] By replacing the hydroxyl (-OH) groups with acetyl (-OCOCH₃) groups, the molecule becomes significantly more hydrophobic (lipophilic). This increased lipid solubility allows it to dissolve in the phospholipid bilayer and diffuse across the membrane down its concentration gradient, bypassing the need for specific glucose transporters.[1]

Once inside the cell, a family of ubiquitous intracellular enzymes called esterases rapidly cleaves the acetyl groups, liberating the native sugar molecule.[3] This intracellular "unmasking" traps the glucose derivative inside the cell, allowing it to enter metabolic pathways.[3][4] This strategy has been shown to dramatically increase the uptake of certain sugar derivatives compared to their non-acetylated counterparts.[3]

However, this approach is not without its challenges. The accumulation of acetylated intermediates or the cellular stress from the de-acetylation process can lead to cytotoxicity.[3][5] Studies on 2-deoxy-D-glucose tetraacetate, for example, have demonstrated concentration-dependent cytotoxic effects on various cell types, including lymphocytes, fibroblasts, and melanoma cells.[5]

Quantitative Analysis of Cellular Uptake